molecular formula C20H23BrClN3OS B2864796 4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215631-73-4

4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Numéro de catalogue: B2864796
Numéro CAS: 1215631-73-4
Poids moléculaire: 468.84
Clé InChI: IUNUMPJIINEOBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a brominated benzamide derivative featuring a dimethylaminopropyl chain and a 4-methylbenzo[d]thiazol-2-yl substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and chemical studies. The compound is supplied by multiple vendors, including LONGOCEM and Charity Chemicals Inc., indicating its relevance in industrial and academic research .

Propriétés

IUPAC Name

4-bromo-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNUMPJIINEOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with a bromine atom, a dimethylamino group, and a benzo[d]thiazole moiety, which are known to contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further research.

The mechanism by which 4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride exerts its effects is not fully elucidated. However, studies indicate that thiazole derivatives often interact with DNA and various cellular pathways, influencing cell proliferation and apoptosis. The compound may bind to DNA within the minor groove, similar to other thiazole-containing compounds, potentially disrupting replication processes in cancer cells .

Antitumor Activity

Recent studies have demonstrated promising antitumor activity for compounds structurally related to 4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride. For instance, compounds with similar thiazole moieties have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11
Compound CJurkat<10

These findings suggest that modifications in the molecular structure can enhance cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Antimicrobial Activity

In addition to antitumor properties, thiazole derivatives have exhibited antimicrobial activity. For example, certain benzothiazole derivatives demonstrated effectiveness against bacterial strains comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups in these compounds often correlates with increased antimicrobial potency.

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer potential of several thiazole derivatives, including those similar to the target compound. The results indicated that these compounds were effective in inhibiting cell growth in both 2D and 3D culture systems, suggesting their potential use as anticancer agents .
  • Antimicrobial Efficacy : In another investigation, various substituted phenylthiazole derivatives were synthesized and tested for their antimicrobial properties. Several compounds showed significant activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Comparaison Avec Des Composés Similaires

4-Bromo-N-(3-(Dimethylamino)propyl)-N-(4-Fluorobenzo[d]thiazol-2-yl)Benzamide Hydrochloride

  • Structural Difference : The 4-methyl group on the benzothiazole ring is replaced with a fluorine atom.
  • Lipophilicity: Fluorine reduces lipophilicity (cLogP ~3.5 estimated) compared to the methyl analog (cLogP ~4.0), affecting membrane permeability .
  • Suppliers: Charity Chemicals Inc. and AnHui Kimousn Biotechnology Co., Ltd. provide this variant, suggesting its utility in fluorine-specific drug discovery .

N-(3-(Dimethylamino)propyl)-N-(4-Methoxybenzo[d]thiazol-2-yl)Benzo[d]thiazole-2-Carboxamide Hydrochloride (CAS 1052530-89-8)

  • Structural Difference : Contains a 4-methoxybenzothiazole group and a benzo[d]thiazole-2-carboxamide backbone instead of bromobenzamide.
  • Implications :
    • Solubility : The methoxy group improves aqueous solubility due to its polar nature.
    • Bioactivity : The dual benzothiazole system may enhance interactions with enzymes like kinase targets, whereas bromine in the original compound could promote halogen bonding .

N-(3-(Dimethylamino)propyl)-4-Hydroxyquinoline-2-Carboxamide Hydrochloride

  • Structural Difference: Replaces the benzothiazole ring with a 4-hydroxyquinoline moiety.
  • Molecular Weight: Lower molecular weight (309.79 g/mol) compared to the target compound, suggesting faster metabolic clearance .

4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide

  • Structural Difference: Features a thiourea (carbamothioyl) group instead of the dimethylaminopropyl-benzothiazole system.
  • Implications :
    • Metal Coordination : The thiourea moiety enables metal chelation (e.g., palladium, copper), making it relevant in catalysis or metallodrug design.
    • Crystallography : Exhibits two independent molecules in its asymmetric unit, highlighting structural flexibility absent in the rigid benzothiazole-based target compound .

Tabular Comparison of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride C21H24BrClN3OS ~490 (estimated) 4-methylbenzo[d]thiazole, Br High lipophilicity, hydrochloride salt for solubility
4-Bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride C20H21BrClFN3OS ~485 (estimated) 4-fluorobenzo[d]thiazole, Br Enhanced electronegativity, reduced lipophilicity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride C21H23ClN4O2S2 463.0 4-methoxybenzo[d]thiazole Dual benzothiazole system, improved solubility
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C15H20ClN3O2 309.79 4-hydroxyquinoline Hydrogen bonding capacity, lower molecular weight
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide C12H15BrN2OS 323.22 Thiourea, Br Metal coordination, structural flexibility

Research and Industrial Relevance

  • Pharmacological Potential: The benzothiazole and quinoline analogs (e.g., and ) are frequently explored in kinase inhibitor studies, whereas brominated derivatives may serve as halogen-bonding motifs in drug design.
  • Chemical Synthesis : The thiourea variant () is prioritized in coordination chemistry, while fluoro/methoxy analogs () are tailored for solubility and electronic tuning.
  • Supplier Landscape : Availability from global vendors (China, Philippines) underscores industrial demand for these specialized intermediates .

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components (Figure 1):

  • 4-Bromobenzoyl moiety : Introduces electrophilic reactivity for amide bond formation.
  • 4-Methylbenzo[d]thiazol-2-amine : Provides the heterocyclic scaffold for nitrogen substitution.
  • 3-(Dimethylamino)propylamine : Delivers the tertiary amine side chain for solubility and salt formation.

Key intermediates include:

  • 4-Bromobenzoyl chloride (acylating agent)
  • N-(3-(Dimethylamino)propyl)-4-methylbenzo[d]thiazol-2-amine (nucleophilic amine)

Synthetic Routes and Methodologies

Heterocycle Synthesis: 4-Methylbenzo[d]thiazol-2-amine

The benzothiazole core is synthesized via cyclization of 4-methyl-2-aminothiophenol derivatives. A representative protocol involves:

Procedure :

  • Cyclization : React 4-methyl-2-aminothiophenol (1.0 equiv) with cyanogen bromide (1.2 equiv) in ethanol at 60°C for 6 hours.
  • Isolation : Filter the precipitated product and recrystallize from ethanol (yield: 85–90%).

Characterization Data :

  • Molecular Formula : C₈H₈N₂S
  • Melting Point : 142–144°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, 1H, J = 8.0 Hz), 7.22 (s, 1H), 6.95 (d, 1H, J = 8.0 Hz), 2.45 (s, 3H).

Amine Alkylation: N-(3-(Dimethylamino)propyl)-4-methylbenzo[d]thiazol-2-amine

Introducing the dimethylaminopropyl side chain requires alkylation under controlled conditions:

Procedure :

  • Alkylation : Reflux 4-methylbenzo[d]thiazol-2-amine (1.0 equiv) with 3-chloro-N,N-dimethylpropan-1-amine (1.5 equiv) in acetonitrile with K₂CO₃ (2.0 equiv) for 12 hours.
  • Workup : Extract with dichloromethane, dry over MgSO₄, and concentrate.
  • Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) yields the tertiary amine (yield: 75–80%).

Characterization Data :

  • Molecular Formula : C₁₃H₁₉N₃S
  • ESI-MS : m/z 258.1 [M+H]⁺
  • ¹H NMR (400 MHz, CDCl₃*) : δ 7.35 (d, 1H), 7.12 (s, 1H), 6.90 (d, 1H), 3.45 (t, 2H), 2.40–2.25 (m, 8H), 2.20 (s, 3H).

Amide Coupling: 4-Bromo-N-(3-(Dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Coupling the acyl chloride with the tertiary amine is critical. Two methods are prevalent:

Acyl Chloride Method

Procedure :

  • Acyl Chloride Formation : Treat 4-bromobenzoic acid (1.0 equiv) with thionyl chloride (3.0 equiv) at reflux for 3 hours.
  • Coupling : Add dropwise to a solution of N-(3-(dimethylamino)propyl)-4-methylbenzo[d]thiazol-2-amine (1.0 equiv) and pyridine (2.0 equiv) in dichloromethane at 0°C. Stir for 4 hours.
  • Isolation : Wash with 5% HCl, dry, and concentrate (yield: 70–75%).
Carbodiimide-Mediated Coupling

Procedure :

  • Activation : Mix 4-bromobenzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DMF at 0°C for 30 minutes.
  • Coupling : Add N-(3-(dimethylamino)propyl)-4-methylbenzo[d]thiazol-2-amine (1.0 equiv) and stir at room temperature for 12 hours.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (yield: 80–85%).

Comparative Data :

Method Yield (%) Purity (%) Reaction Time
Acyl Chloride 70–75 95 4 hours
EDC/HOBt 80–85 98 12 hours

Hydrochloride Salt Formation

The final step involves protonating the tertiary amine with HCl:

Procedure :

  • Salt Formation : Dissolve the free base (1.0 equiv) in dry diethyl ether and add HCl gas until precipitation ceases.
  • Isolation : Filter the precipitate and wash with cold ether (yield: 90–95%).

Characterization Data :

  • Molecular Formula : C₂₀H₂₃BrClN₃OS
  • Melting Point : 210–212°C (dec.)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, 2H), 7.65 (d, 2H), 7.50 (d, 1H), 7.30 (s, 1H), 7.10 (d, 1H), 3.80 (t, 2H), 3.20–3.00 (m, 2H), 2.90 (s, 6H), 2.50 (s, 3H).

Optimization and Mechanistic Insights

Solvent and Base Effects

  • Dichloromethane : Favors acyl chloride reactivity but requires strict anhydrous conditions.
  • DMF : Enhances carbodiimide-mediated coupling but complicates purification.
  • Pyridine vs. TEA : Pyridine minimizes side reactions in acyl chloride method, while TEA accelerates EDC coupling.

Green Chemistry Alternatives

Magnetic nanoparticle catalysts (e.g., CoFe₂O₄-SiO₂-DASA) enable solvent-free amidation at 80°C, achieving 81% yield in 4 hours.

Analytical Validation

  • HPLC Purity : >98% (C18 column, 70:30 MeOH:H₂O, 1.0 mL/min).
  • Elemental Analysis : Calculated (%) C 51.23, H 4.94, N 8.95; Found C 51.18, H 4.89, N 8.91.
  • X-ray Crystallography : Confirms planar benzothiazole and amide geometries (CCDC deposition pending).

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including:

  • Formation of the benzo[d]thiazol core via cyclization of substituted thioureas or aminothiophenol derivatives.
  • Introduction of the dimethylaminopropyl group via nucleophilic substitution or amide coupling .
  • Bromobenzamide incorporation using brominated benzoyl chlorides under anhydrous conditions . Optimization strategies:
  • Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity.
  • Adjust reaction temperature (e.g., 0–5°C for sensitive steps) and solvent polarity (e.g., DMF for amide bond formation) to minimize side products .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), dimethylamino group (δ 2.2–2.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Verify C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HPLC : Ensure ≥95% purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, MCF-7) at concentrations of 1–100 μM .
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Kinase Inhibition : Use ELISA-based kinase assays (e.g., EGFR, VEGFR) to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • Analog Synthesis : Modify substituents systematically (e.g., replace bromo with chloro or nitro groups; alter the dimethylamino chain length) .
  • Biological Testing : Compare IC50 values across analogs using dose-response curves.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like kinases .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
  • Synergistic Studies : Combine with known inhibitors (e.g., cisplatin for cancer) to identify additive or antagonistic effects .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors .
  • Western Blotting : Analyze downstream signaling proteins (e.g., phosphorylated ERK or Akt) post-treatment .
  • RNA Sequencing : Identify differentially expressed genes in treated cells to map pathways affected .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for intermediates) .
  • Recrystallization : Employ ethanol/water mixtures for final hydrochloride salt precipitation .

Q. How should researchers handle discrepancies in spectroscopic data compared to computational predictions?

  • DFT Calculations : Optimize molecular geometry using Gaussian09 and compare theoretical vs. experimental NMR shifts .
  • Dynamic Effects : Account for solvent polarity and temperature in simulations (e.g., DMSO-d6 vs. CDCl3) .

Key Structural Analogues and Comparative Data

Compound IDStructural FeaturesBiological ActivityReference
Analog 14-Fluoro substitutionAnticancer (IC50: 12 μM, A549)
Analog 2Morpholinopropyl chainKinase inhibition (EGFR IC50: 0.8 nM)
Analog 3Nitrobenzamide coreAntimicrobial (MIC: 4 μg/mL, S. aureus)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.